

SU11274: Application Notes and Protocols for Cell Culture

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Compound of Interest

Compound Name: SU11274

Cat. No.: B1681149

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Introduction

SU11274 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.^{[1][2]} The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met signaling axis is implicated in the progression and metastasis of various human cancers, making it a key target for therapeutic intervention.^{[3][4][5]} **SU11274** exerts its biological effects by competing with ATP for the binding site in the c-Met kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. These application notes provide detailed protocols for utilizing **SU11274** in cell culture-based assays to study its effects on cancer cell lines.

Data Presentation

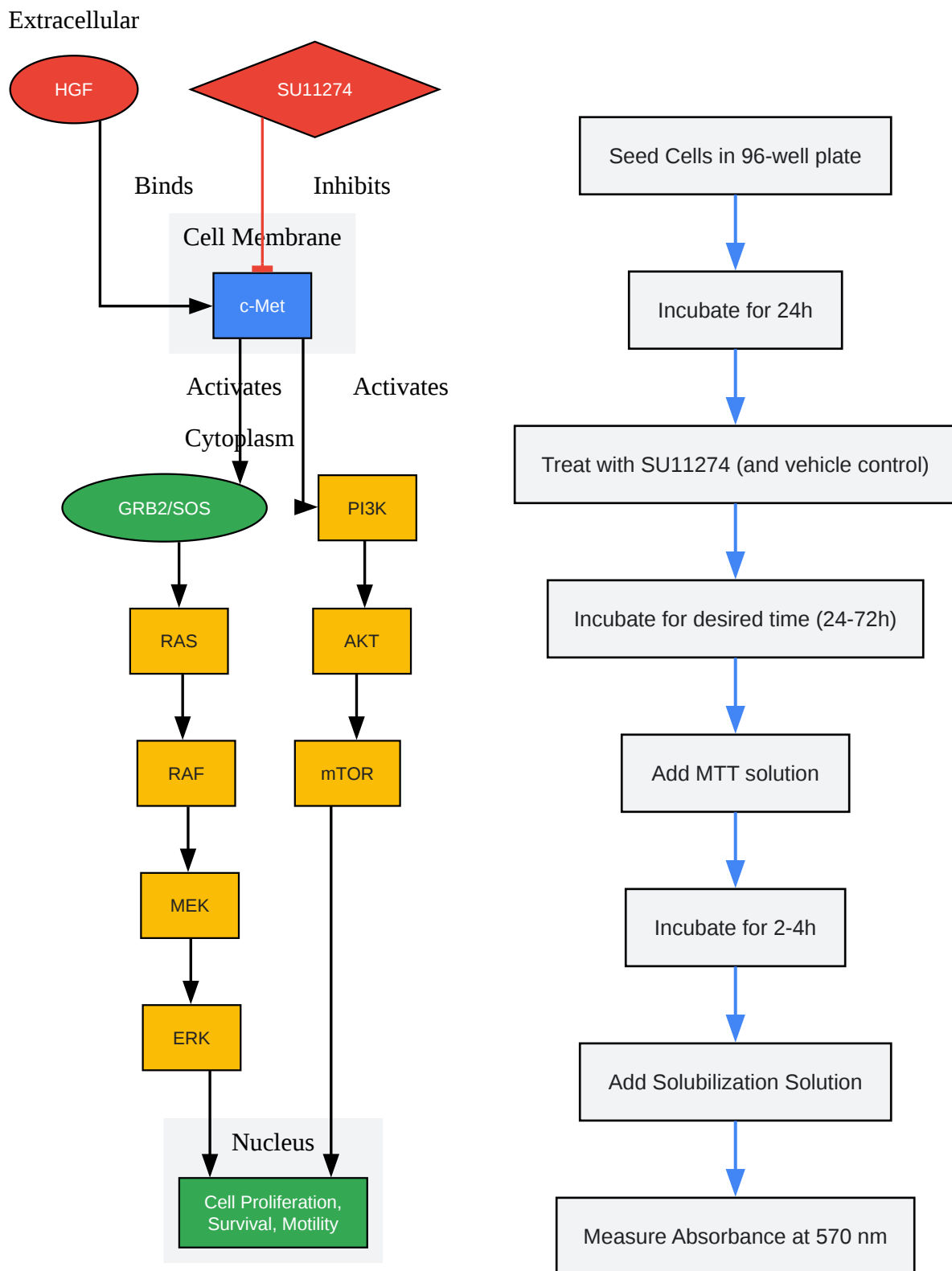
SU11274 IC50 Values in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of **SU11274** varies across different cancer cell lines and experimental conditions. The following table summarizes the reported IC50 values for **SU11274** in several cell lines.

Cell Line	Cancer Type	Assay	Incubation Time	IC50 (μM)
A549	Non-Small Cell Lung Cancer	HGF-induced cell growth	Not Specified	0.01[1]
NSCLC cells	Non-Small Cell Lung Cancer	Cell Viability	Not Specified	0.8 - 4.4[1][2]
H69	Small Cell Lung Cancer	HGF-induced cell growth	Not Specified	3.4[1][2]
H345	Small Cell Lung Cancer	HGF-induced cell growth	Not Specified	6.5[1][2]
MDCK	Madin-Darby Canine Kidney	Met-mediated cell scattering	24 hours	0.152[1]
BaF3 (TPR-Met)	Murine Pro-B	Proliferation Assay	72 hours	0.53[1]
BaF3 (TPR-Met)	Murine Pro-B	Growth Inhibition	Not Specified	< 3[1][2]

Signaling Pathway

SU11274 targets the c-Met receptor tyrosine kinase, thereby inhibiting the downstream signaling pathways that promote cancer cell proliferation, survival, and motility. Upon binding of its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This leads to the activation of key downstream pathways, including the RAS/MAPK and PI3K/AKT pathways. **SU11274** blocks the initial phosphorylation of c-Met, thus preventing the activation of these subsequent signaling cascades.



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